Hydroxy-Ondansetron

CYP2D6 polymorphism drug metabolism pharmacogenomics

Hydroxy-Ondansetron encompasses the hydroxylated metabolites (6-, 7-, and 8-OH) of ondansetron. Procured exclusively as a certified reference standard—not an API—each isomer is chemically and chromatographically distinct. Substitution is not analytically viable; a method validated for one form will not directly quantify another without revalidation. These standards are essential for impurity profiling, forced degradation studies, ANDA/NDA regulatory submissions, and CYP2D6 pharmacogenomic research per ICH guidelines. Choose based on your specific analytical target, not vendor interchangeability claims.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
Cat. No. B13837477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-Ondansetron
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CC(C3=C(C2=O)C4=CC=CC=C4N3C)O
InChIInChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-9-15(22)17-16(18(12)23)13-5-3-4-6-14(13)20(17)2/h3-8,12,15,22H,9-10H2,1-2H3
InChIKeyVBUMWRZTWGNELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy-Ondansetron as a Reference Standard and Impurity Marker in Ondansetron Quality Control and Bioanalysis


Hydroxy-Ondansetron encompasses the hydroxylated metabolites of ondansetron, including the primary in vivo metabolites 7-hydroxy-ondansetron (7-OH-ondansetron) and 8-hydroxy-ondansetron (8-OH-ondansetron), as well as the minor 6-hydroxy-ondansetron [1]. Ondansetron is a selective 5-HT3 receptor antagonist used clinically for chemotherapy-induced, radiation-induced, and postoperative nausea and vomiting [2]. Its metabolism is primarily hepatic, with hydroxylation accounting for more than 95% of its clearance [1]. These hydroxy metabolites, largely excreted as glucuronide or sulfate conjugates, are generally considered to contribute little to the parent drug's antiemetic activity [1]. Consequently, the procurement of Hydroxy-Ondansetron is primarily driven by its essential role as a certified reference standard in analytical method development and validation, rather than its use as an active pharmaceutical ingredient.

Why Generic Hydroxy-Ondansetron Reference Standards Cannot Be Substituted Without Rigorous Method Validation


Substitution among Hydroxy-Ondansetron reference standards—or between them and the parent ondansetron standard—is not analytically viable. Each hydroxylated species (6-, 7-, and 8-hydroxy-ondansetron) represents a chemically and chromatographically distinct entity [1]. Their differentiation is critical for impurity profiling in drug substance and product quality control, and for accurate quantitation in pharmacokinetic studies [2]. A high-performance liquid chromatography (HPLC) method established for ondansetron will not directly quantify its hydroxy metabolites without revalidation, as evidenced by different lower limits of detection (LLOD) and calibration ranges required for each analyte [2]. Therefore, procurement decisions must be guided by the specific analytical target to ensure method accuracy and compliance with regulatory standards, rather than by cost or vendor-driven interchangeability claims.

Quantitative Differentiation of Hydroxy-Ondansetron: Comparative Data for Informed Procurement and Research Use


CYP2D6 Enzyme Contribution to Ondansetron Hydroxylation: A 18% Reduction in Formation

The formation of hydroxy-ondansetron metabolites is partially dependent on the polymorphic cytochrome P450 enzyme CYP2D6. This metabolic liability introduces a quantifiable variable in ondansetron efficacy and clearance that is not present to the same extent with all 5-HT3 antagonists [1]. In human liver microsome studies, the CYP2D6 inhibitor quinidine (1 μM) reduced ondansetron hydroxylation by 18% [1]. This stands in contrast to the more pronounced CYP2D6-dependence observed for tropisetron, whose hydroxylation was reduced by 67% under the same conditions [1].

CYP2D6 polymorphism drug metabolism pharmacogenomics

Analytical Method Sensitivity: Comparing Lower Limits of Detection for Ondansetron and its Metabolites

For accurate bioanalysis, certified reference standards of hydroxy-ondansetron are required due to their distinct analytical behavior compared to the parent drug. A validated HPLC-UV method demonstrates that the lower limit of detection (LLOD) for ondansetron is 5 ng/mL, whereas the LLOD for both its 7-hydroxy and 8-hydroxy metabolites is double that, at 10 ng/mL [1]. This difference necessitates the use of separate, well-characterized standards to achieve the required method sensitivity and precision for each analyte.

analytical method validation HPLC pharmacokinetics

Microbial Biotransformation as a Superior Route for 7-Hydroxy Ondansetron Reference Standard Production

For the preparation of 7-hydroxy ondansetron reference material, microbial biotransformation using Cunninghamella blakesleana AS 3.153 offers a quantitatively advantageous and scalable method. Under an optimized transformation system (OTS), this fungal strain achieves a 57.80% yield of 7-hydroxy ondansetron [1]. This yield is in stark contrast to its transformation of ondansetron to N-demethyl ondansetron, which under the same conditions is only 15.60% [1]. The 3.7-fold difference in yield highlights the efficiency and selectivity of this biotechnological approach for generating the hydroxy metabolite.

biotransformation reference standard synthesis microbial metabolism

Therapeutic Activity Contribution: Hydroxy Metabolites vs. Parent Ondansetron

From a pharmacological perspective, the hydroxy metabolites of ondansetron are not the primary drivers of clinical antiemetic effect. A foundational review states that the major excreted metabolites, 7- and 8-hydroxy-ondansetron, 'appear to contribute little to the activity of the parent drug' [1]. This class-level inference is supported by data showing that the parent drug ondansetron maintains a potent binding affinity (Ki = 7.6 nM) for the 5-HT3 receptor [2]. This contrasts with the primary therapeutic mechanism of other agents in the class, such as dolasetron, which relies entirely on its active metabolite, hydrodolasetron, for its clinical effect.

pharmacology active metabolite structure-activity relationship

Targeted Applications of Hydroxy-Ondansetron Reference Standards in Pharma and Bioanalysis


Analytical Method Development and Validation for Ondansetron Impurity Profiling

Hydroxy-Ondansetron (specifically 6-, 7-, and 8-hydroxy forms) serves as a critical impurity reference standard for the development and validation of analytical methods used in the quality control (QC) of ondansetron drug substance and drug products [1]. Its use is mandated for accurate peak identification, determination of relative response factors, and quantification of degradation products or process impurities in compliance with ICH guidelines for Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs) [1]. The quantifiable differences in analytical behavior, such as the 2-fold higher LLOD for 7- and 8-OH-ondansetron compared to the parent drug, underscore the necessity of using these specific standards for robust method validation [2].

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies Involving CYP2D6

Researchers investigating the impact of CYP2D6 polymorphisms or drug-drug interactions on ondansetron metabolism require pure Hydroxy-Ondansetron standards for accurate quantification in biological matrices [1]. The established 18% reduction in ondansetron hydroxylation by the CYP2D6 inhibitor quinidine provides a quantitative baseline for such studies [1]. Using certified reference standards of these metabolites allows for the precise measurement of metabolic ratios, enabling the correlation of genotype to phenotype and the assessment of co-administered drugs' inhibitory potential on ondansetron's primary clearance pathway.

Metabolite Identification and Biotransformation Pathway Elucidation

In fundamental drug metabolism research, including studies using microbial models or in vitro hepatocyte incubations, Hydroxy-Ondansetron standards are essential tools [1]. They are used to confirm the identity of novel metabolites by comparison of chromatographic retention times and mass spectral fragmentation patterns [2]. The established high-yield (57.80%) biotransformation of ondansetron to 7-OH-ondansetron by *C. blakesleana* provides a valuable and scalable method for generating this specific metabolite standard for such studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy-Ondansetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.